N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)bicyclo[3.1.0]hexane-6-carboxamide
Description
N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)bicyclo[310]hexane-6-carboxamide is a complex organic compound featuring a bicyclic hexane structure fused with an indazole moiety
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)bicyclo[3.1.0]hexane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(12-9-4-2-5-10(9)12)16-11-6-1-3-8-7-15-17-13(8)11/h7,9-12H,1-6H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGKBNXPOVSQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)NC3CCCC4=C3NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)bicyclo[3.1.0]hexane-6-carboxamide typically involves multiple steps:
Formation of the Indazole Moiety: This can be achieved through the cyclization of appropriate precursors such as 2-azidobenzaldehydes with amines under reductive conditions.
Construction of the Bicyclo[3.1.0]hexane Ring: This step often involves the use of cyclopropanation reactions, where a suitable diene undergoes cyclization in the presence of a metal catalyst.
Coupling of the Two Fragments: The final step involves coupling the indazole and bicyclohexane fragments through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods: Industrial synthesis may employ similar routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and automated systems for amide coupling to enhance yield and purity while reducing production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the carboxamide, using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced amide to amine derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)bicyclo[3.1.0]hexane-6-carboxamide has several applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in critical biological pathways. For instance, it may inhibit the activity of certain kinases or modulate receptor signaling, leading to altered cellular responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
- N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexane-1-carboxamide
- N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)bicyclo[2.2.1]heptane-6-carboxamide
Comparison: N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)bicyclo[3.1.0]hexane-6-carboxamide is unique due to its bicyclo[3.1.0]hexane structure, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and development.
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